Ferrocene, (carboxymethyl)-
CAS No.:
Cat. No.: VC14455752
Molecular Formula: C12H12FeO2
Molecular Weight: 244.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12FeO2 |
|---|---|
| Molecular Weight | 244.07 g/mol |
| IUPAC Name | cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-ylacetic acid;iron(2+) |
| Standard InChI | InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H;/q2*-1;+2 |
| Standard InChI Key | MOUVOWJUMAKBBM-UHFFFAOYSA-N |
| Canonical SMILES | [CH-]1C=CC=C1.[CH-]1C=CC=C1CC(=O)O.[Fe+2] |
Introduction
Molecular Structure and Bonding Characteristics
The core structure of ferrocene, (carboxymethyl)- consists of an iron(II) center coordinated to two cyclopentadienyl (Cp) rings. The carboxymethyl substituent is covalently bonded to one Cp ring, introducing a carboxylic acid moiety that enhances solubility in polar solvents and enables further functionalization. Key structural parameters include:
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Molecular Formula: C₁₂H₁₂FeO₂
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Coordination Geometry: Octahedral symmetry around the iron center, with the Cp rings adopting a staggered conformation.
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Bond Lengths: Fe–C distances average 2.04 Å, consistent with ferrocene derivatives . The carboxymethyl group introduces slight distortions in the Cp ring planarity, as observed in analogous ferrocenylcarboxylic acids .
Quantum mechanical studies of related ferrocene derivatives suggest that the electron-withdrawing carboxymethyl group slightly polarizes the Cp ring, reducing electron density at the iron center . This electronic modulation is critical for tuning redox potentials in electrochemical applications.
Synthetic Methodologies
Direct Functionalization of Ferrocene
The carboxymethyl group is typically introduced via Friedel-Crafts alkylation or acylation. A representative synthesis involves:
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Reaction of Ferrocene with Chloroacetic Acid:
Aluminum chloride catalyzes the electrophilic substitution, favoring para-substitution on the Cp ring .
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Purification: Recrystallization from heptane/dichloromethane yields orange-red crystals with >95% purity .
Alternative Routes
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Hydrolysis of Cyanomethyl Precursors: Treatment of ferrocenylacetonitrile with concentrated HCl yields the carboxymethyl derivative .
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Oxidation of Hydroxymethylferrocene: Using Jones reagent (CrO₃/H₂SO₄), (hydroxymethyl)ferrocene (CAS 1273-86-5) is oxidized to the carboxylic acid .
Physicochemical Properties
The compound exhibits air sensitivity due to the Fe²⁺/Fe³⁺ redox couple, requiring storage under inert atmosphere . Its solubility profile permits use in both organic and aqueous-organic hybrid systems, a feature exploited in drug delivery nanosystems .
Reactivity and Functionalization
Acid-Base Behavior
The carboxylic acid group (pKa ≈ 4.7) undergoes deprotonation in basic media, forming water-soluble carboxylate salts:
This property facilitates conjugation to biomolecules via carbodiimide coupling .
Redox Activity
Cyclic voltammograms in acetonitrile reveal a quasi-reversible one-electron oxidation (Fe²⁺ → Fe³⁺) at +0.32 V, attributed to the ferrocene/ferrocenium couple . The carboxymethyl group slightly anodically shifts the potential compared to unsubstituted ferrocene (+0.19 V) , enabling fine-tuning for electrocatalytic applications.
Applications in Advanced Technologies
Biomedical Engineering
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Anticancer Agents: Ferrocene, (carboxymethyl)- serves as a precursor to ferrocifen analogs, which generate cytotoxic hydroxyl radicals via Fenton chemistry in cancer cells . Conjugation to tamoxifen derivatives enhances selectivity toward estrogen receptor-positive breast cancers .
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Drug Delivery Systems: Carboxylate-functionalized ferrocenes form stable complexes with poly(lactic-co-glycolic acid) (PLGA) nanoparticles, enabling redox-triggered drug release .
Catalysis
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Asymmetric Synthesis: Chiral ferrocenylphosphine ligands derived from (carboxymethyl)-ferrocene catalyze enantioselective hydrogenation of ketones with >90% ee .
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Electrocatalytic CO₂ Reduction: Immobilized on carbon electrodes, the compound mediates CO₂-to-CO conversion at Faradaic efficiencies of 78% .
| Parameter | Recommendation |
|---|---|
| Storage Conditions | Sealed, dry, inert atmosphere (N₂/Ar), 4 °C |
| Air Sensitivity | Oxidizes slowly; handle in glove box |
| Toxicity | LD₅₀ (rat, oral): 320 mg/kg |
| Disposal | Incinerate with afterburner and scrubber |
Material Safety Data Sheets (MSDS) classify the compound as a Category 3 irritant, requiring PPE (gloves, goggles) during handling .
Future Directions
Ongoing research focuses on:
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